(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine
Description
(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is a bicyclic amine featuring a rigid norbornane-like scaffold with a benzyl substituent at the 2-position and an amine group at the 7-position. The (1R,4R,7R) stereochemistry confers distinct spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
(1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2/t11-,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKNSFGRHNZJI-JHJVBQTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and bicyclic ketones.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the benzylamine reacts with the bicyclic ketone under specific conditions to form the azabicyclo structure.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the bicyclic framework are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biological studies to investigate its effects on various biological systems and pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound’s key structural analogs include derivatives with substitutions at the 2- or 7-positions and variations in stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Stereochemical Influence
The (1R,4R,7R) configuration ensures optimal spatial arrangement for receptor binding. For example:
- In agarofuran derivatives (), epimerization at a single chiral center (e.g., C-8/C-9) altered specific rotations ([α]D) and biological activity .
- The tert-butyl carbamate derivative (–8) retains the core stereochemistry, critical for maintaining synthetic utility in protecting group strategies .
Functional Group Effects
- Contrasts with the tert-butyl carbamate’s bulkiness, which may reduce metabolic degradation .
- Bromo Substituent : Introduces a halogen for further functionalization (e.g., Suzuki coupling), expanding synthetic applications .
- Carbamate Protection : Stabilizes the amine against oxidation, a common strategy in prodrug design .
Biological Activity
(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine is a bicyclic compound characterized by its unique azabicyclo structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
Structural Formula
The compound's IUPAC name is (1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine, with a molecular formula of C13H18N2 and a molecular weight of 218.3 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 218.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of (1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that this compound may act as an agonist or antagonist at certain receptors, influencing neurotransmission and potentially leading to therapeutic effects.
Pharmacological Effects
- Neurotransmitter Modulation : Studies suggest that this compound may modulate the activity of neurotransmitters such as dopamine and serotonin, which could have implications for treating mood disorders and neurodegenerative diseases.
- Antinociceptive Activity : Preliminary studies indicate that (1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine exhibits antinociceptive properties in animal models, suggesting potential applications in pain management.
- Cytotoxicity : In vitro studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies
A few notable studies exploring the biological activity of (1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine include:
- Study on Neurotransmitter Interaction : A study published in Journal of Medicinal Chemistry evaluated the binding affinity of this compound to various neurotransmitter receptors, revealing significant interactions with dopamine D2 receptors .
- Antinociceptive Effects : Research conducted on rodent models demonstrated that the administration of this compound resulted in a marked reduction in pain response, indicating its potential use as an analgesic .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (1R,4R,7R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-amine, it is useful to compare it with structurally similar compounds.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1R,4S)-3-benzyl-3-azabicyclo[2.2.1]heptane | Bicyclic amine | Antidepressant effects |
| Benzylamine | Simple amine | Neurotransmitter precursor |
| 3-(4-Methylphenyl)propanoic acid | Aromatic derivative | Antinociceptive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
